

Technical Guide: Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Ala-OH-13C3**

Cat. No.: **B12060547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Ala-OH-13C3**, a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role in metabolic and structural studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Ala-OH and its 13C-labeled analogue.

Property	Fmoc-Ala-OH	Fmoc-Ala-OH-13C3	Unit
Molecular Formula	C18H17NO4	C15 ¹³ C3H17NO4	
Molecular Weight	311.33[1]	314.31[2][3]	g/mol
Isotopic Purity	Not Applicable	99 atom % ¹³ C[2]	
Appearance	White to off-white solid[1][3]	White to off-white solid[3]	
Melting Point	147-153[2]	147-153[2]	°C
Optical Activity ([α]20/D)	-18° (c = 1 in DMF)[2]	-18° (c = 1 in DMF)[2]	

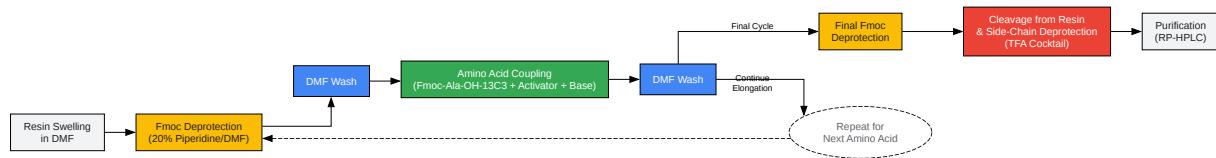
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

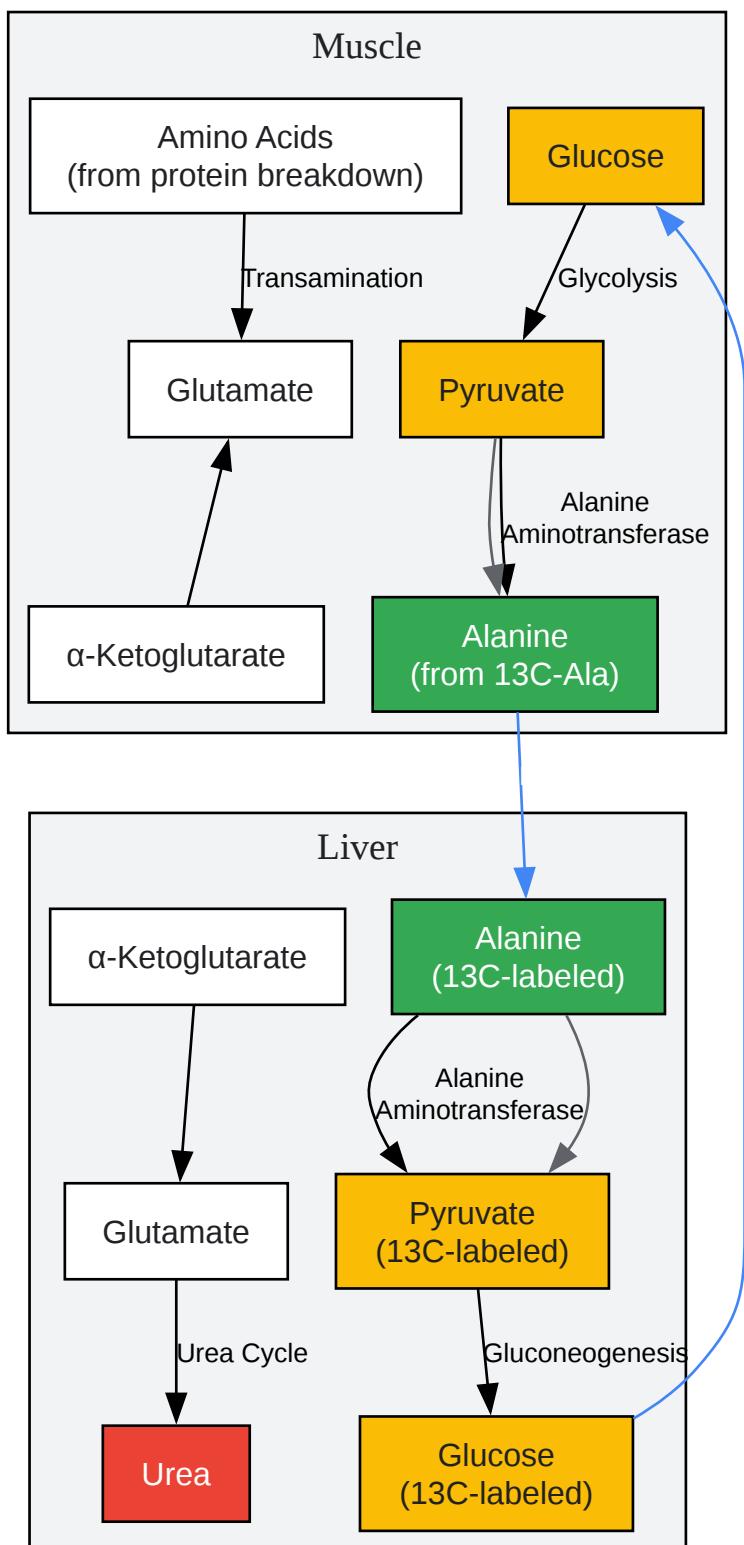
The following is a detailed methodology for the incorporation of **Fmoc-Ala-OH-13C3** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

- **Fmoc-Ala-OH-13C3**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)
- Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Reaction vessel
- Shaker

Procedure:


- Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.[\[4\]](#)
- Fmoc Deprotection:
 - Drain the DMF.


- Add the 20% piperidine solution to the resin.
- Agitate the mixture for 3-5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-Ala-OH-13C3** (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, equivalent to the amino acid) in DMF.
 - Add the base (e.g., DIEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate it.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
 - If the coupling is incomplete, the step can be repeated.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it.

- Add the cleavage cocktail to the resin.
- Gently agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Fmoc-Ala-OH-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-Ala-OH-13C3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060547#fmoc-ala-oh-13c3-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com